![molecular formula C20H23ClO5 B14462517 Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate CAS No. 66412-32-6](/img/structure/B14462517.png)
Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate is a chemical compound known for its unique structure and properties It consists of a butyl ester linked to a benzoate group, which is further connected to a chlorophenoxy and hydroxypropoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate typically involves a multi-step process. One common method includes the esterification of 4-hydroxybenzoic acid with butanol in the presence of an acid catalyst to form butyl 4-hydroxybenzoate. This intermediate is then reacted with 4-chlorophenol and epichlorohydrin under basic conditions to introduce the chlorophenoxy and hydroxypropoxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenolic derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and formulation.
Mechanism of Action
The mechanism of action of Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Butyl 3-(((4-chlorophenoxy)acetyl)amino)benzoate
- tert-Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate
Uniqueness
Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
CAS No. |
66412-32-6 |
|---|---|
Molecular Formula |
C20H23ClO5 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate |
InChI |
InChI=1S/C20H23ClO5/c1-2-3-12-24-20(23)15-4-8-18(9-5-15)25-13-17(22)14-26-19-10-6-16(21)7-11-19/h4-11,17,22H,2-3,12-14H2,1H3 |
InChI Key |
SITGBQUECYYREO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


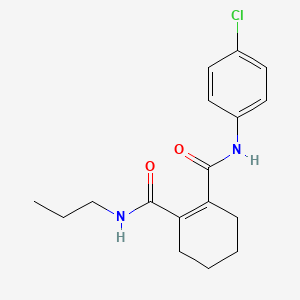
![2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]](/img/structure/B14462447.png)

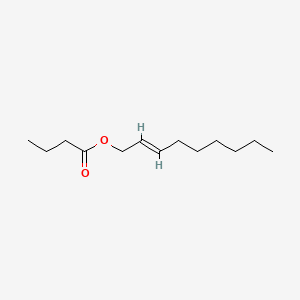
![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)
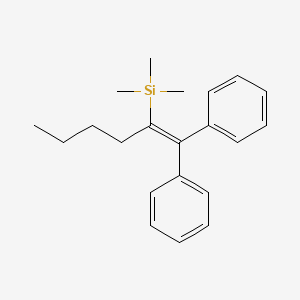
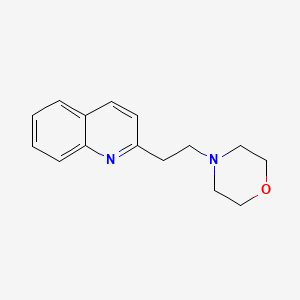


![Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate](/img/structure/B14462490.png)
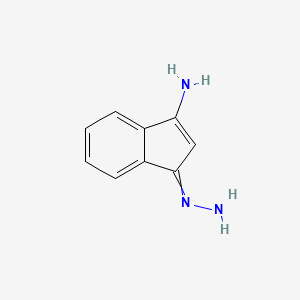
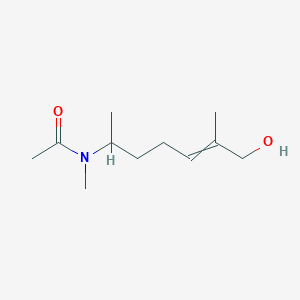
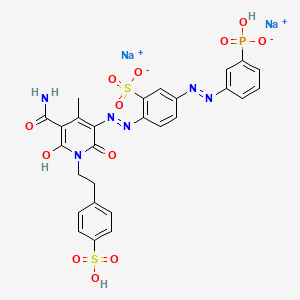
![(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone]](/img/structure/B14462518.png)
